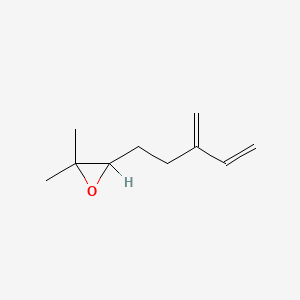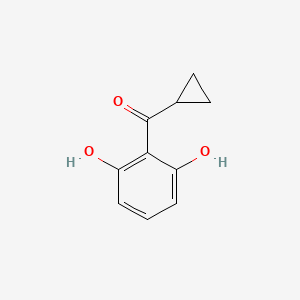
Cyclopropyl(2,6-dihydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2,6-dihydroxyphenyl)methanone is a chemical compound with the molecular formula C10H10O3 This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring that has two hydroxyl groups at the 2 and 6 positions, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,6-dihydroxyphenyl)methanone typically involves the cyclopropanation of a suitable phenyl precursor followed by the introduction of hydroxyl groups at the 2 and 6 positions. One common method involves the use of cyclopropyl bromide and a phenyl compound under basic conditions to form the cyclopropyl-phenyl intermediate. This intermediate is then subjected to hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(2,6-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Ethers, esters, or other substituted phenyl derivatives.
Scientific Research Applications
Cyclopropyl(2,6-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,6-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl group can influence the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Cyclopropyl(2,6-dihydroxyphenyl)methanone can be compared with other similar compounds such as:
2,6-Dihydroxyacetophenone: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenol: Similar structure but lacks the methanone group.
Cyclopropyl-(2,4-dihydroxy-phenyl)-methanone: Similar structure but with hydroxyl groups at different positions.
Uniqueness: The presence of both the cyclopropyl group and the 2,6-dihydroxy substitution pattern makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological and chemical properties not observed in other similar compounds.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
cyclopropyl-(2,6-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C10H10O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,11-12H,4-5H2 |
InChI Key |
JFNFELDJFOZGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


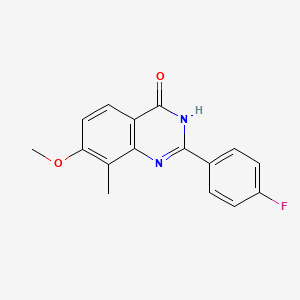
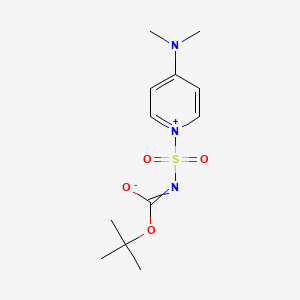
![1-Oxa-4-azaspiro[4.4]nonane](/img/structure/B8735125.png)
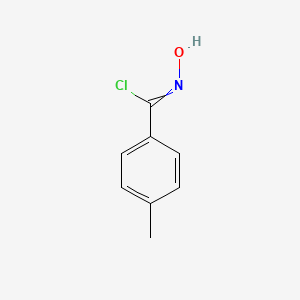
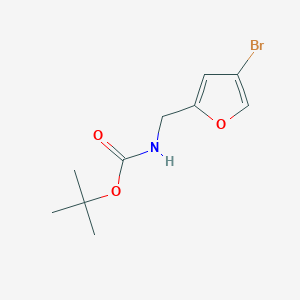
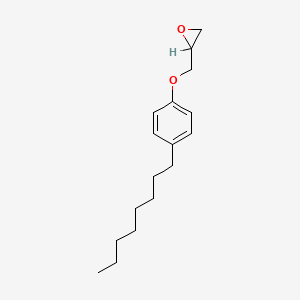
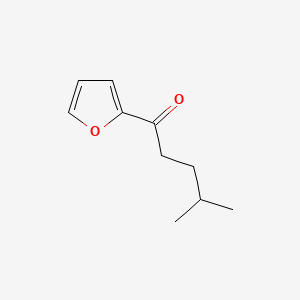
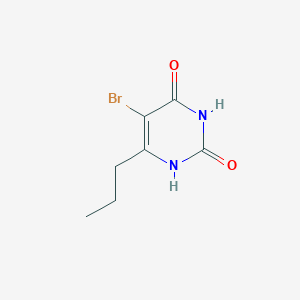
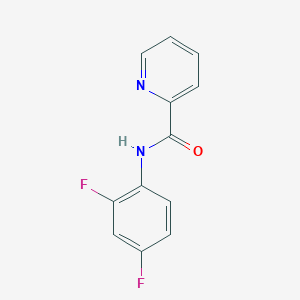
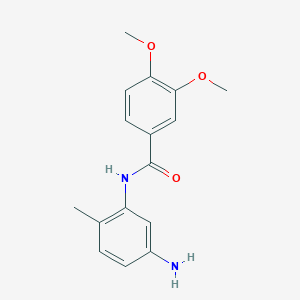
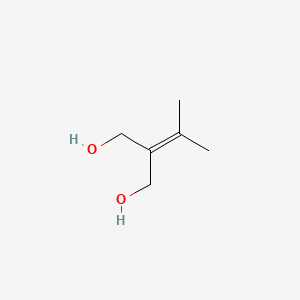
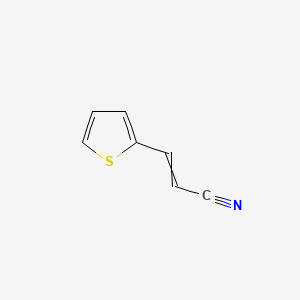
![2-(3-Ethoxyphenyl)-5h-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B8735197.png)
